molecular formula C13H10BrN3OS B12912624 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one

Cat. No.: B12912624
M. Wt: 336.21 g/mol
InChI Key: HOCDUMMHFUMPNO-UHFFFAOYSA-N
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Description

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyrazine ring and a bromophenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyrazine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the desired thiazolidinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the pyrazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bromophenyl or pyrazine rings .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a phenyl and pyridinyl group instead of bromophenyl and pyrazinyl groups.

    3-(4-Bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one: Contains a dimethylamino group in addition to the bromophenyl group.

Uniqueness

2-(3-(4-Bromophenyl)pyrazin-2-yl)thiazolidin-4-one is unique due to the combination of the bromophenyl, pyrazinyl, and thiazolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H10BrN3OS

Molecular Weight

336.21 g/mol

IUPAC Name

2-[3-(4-bromophenyl)pyrazin-2-yl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10BrN3OS/c14-9-3-1-8(2-4-9)11-12(16-6-5-15-11)13-17-10(18)7-19-13/h1-6,13H,7H2,(H,17,18)

InChI Key

HOCDUMMHFUMPNO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(S1)C2=NC=CN=C2C3=CC=C(C=C3)Br

Origin of Product

United States

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